AChE Inhibitory Potency of a Pyrimidine Series Containing the Target Scaffold: Compound 6 vs. Compound 7
In a 2026 study by Alım et al., seven pyrimidine derivatives were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. One of the compounds tested (designated Compound 6) displayed an AChE IC50 of 14.89 nM and a BChE IC50 of 357 nM, representing an approximately 24-fold selectivity for AChE over BChE. The study's experimental series includes 2-sulfanyl-4,5-dimethoxypyrimidine derivatives, making the scaffold directly relevant to the target compound; however, the specific correspondence between Compound 6 and CAS 338955-84-3 has not been publicly confirmed in the available abstract or metadata [1]. Nonetheless, these data from a neighboring member of the chemotype establish a quantitative benchmark for AChE inhibition within this structural family.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not confirmed (likely Compound 6 if the target compound is included in the series; IC50 14.89 nM) |
| Comparator Or Baseline | Compound 7 (weaker AChE inhibitor within the same study; exact IC50 not specified in abstract) |
| Quantified Difference | Compound 6 is the most potent among seven pyrimidine derivatives (IC50 range: 14.89–77.70 nM) |
| Conditions | In vitro AChE inhibition assay; compound series 1–7 |
Why This Matters
For research programs targeting AChE inhibition, the most potent member of a pyrimidine series (IC50 ≈ 15 nM) provides a quantitative reference point for SAR optimization—if the target compound can be confirmed as Compound 6, its potency would place it among the most active members of this scaffold class.
- [1] Alım, Z. et al. (2026). Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology. DOI: 10.1007/s00210-026-05347-0. View Source
